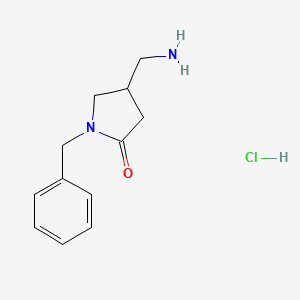

Nebracetam hydrochloride

Description

The exact mass of the compound 4-(Aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-1-benzylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXPUFAJKYNPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177279-49-0 | |

| Record name | 4-(aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nebracetam Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebracetam (B40111) hydrochloride is a nootropic agent of the racetam family that has been investigated for its potential cognitive-enhancing and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of nebracetam's mechanism of action, with a focus on its interactions with key neurotransmitter systems. Drawing upon available preclinical data, this document summarizes the pharmacological effects of nebracetam and the closely related compound, nefiracetam (B1678012), to elucidate the molecular pathways underlying their neuronal activity. This guide includes quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Introduction

Nebracetam has been identified as a potential therapeutic agent for neurological conditions, primarily due to its modulatory effects on cholinergic and glutamatergic neurotransmission. A key aspect of its pharmacological profile is its function as a muscarinic M1 receptor agonist, which is believed to contribute to its nootropic properties.[1] Furthermore, nebracetam has demonstrated neuroprotective effects by attenuating N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[2] This guide synthesizes the available scientific literature to present a detailed account of these mechanisms.

Cholinergic System Modulation

M1 Muscarinic Receptor Agonism

Nebracetam acts as an agonist at the M1 muscarinic acetylcholine (B1216132) receptor.[3] Activation of the M1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that is crucial for cognitive processes such as learning and memory.[4][5] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6]

Potentiation of Nicotinic Acetylcholine Receptors (Comparative data from Nefiracetam)

While specific data on nebracetam's interaction with nicotinic acetylcholine receptors (nAChRs) is limited, studies on the closely related compound nefiracetam show a potentiation of α4β2-type nAChR currents.[7][8] This potentiation is mediated by Gs proteins and is characterized by a bell-shaped dose-response curve, with maximal potentiation observed at nanomolar concentrations.[8]

Glutamatergic System Modulation

Inhibition of NMDA Receptor-Mediated Calcium Influx

Nebracetam has been shown to protect against NMDA receptor-mediated neurotoxicity.[2] It dose-dependently inhibits the increase in intracellular Ca2+ concentrations evoked by NMDA.[9] This suggests that nebracetam may act as an antagonist or a negative allosteric modulator at the NMDA receptor-operated calcium channels.

Potentiation of NMDA Receptor Function (Comparative data from Nefiracetam)

In contrast to the inhibitory effects of nebracetam on NMDA-evoked calcium influx, nefiracetam has been found to potentiate NMDA receptor currents.[1] This potentiation is mediated by the activation of Protein Kinase C (PKC) and appears to involve an interaction with the glycine-binding site of the NMDA receptor.[1]

Effects on Neurotransmitter Levels in a Cerebral Ischemia Model

In a rat model of cerebral ischemia induced by microsphere embolism, delayed treatment with nebracetam was found to partially restore hippocampal 5-hydroxytryptamine (5-HT) and striatal dopamine (B1211576) metabolite levels. Furthermore, nebracetam treatment restored hippocampal 5-HT synthesis, which was attenuated by the ischemic event. These findings suggest that nebracetam may have a modulatory effect on serotonin (B10506) and dopamine metabolism in the ischemic brain.

Quantitative Data Summary

The following tables summarize the available quantitative data for nebracetam and the comparative data for nefiracetam.

Table 1: Quantitative Effects of Nebracetam

| Parameter | Effect | Concentration/Dose | Model System |

| NMDA-evoked Ca2+ Influx | Inhibition | 10-100 µM | Cultured rat cerebellar granule cells |

| Neurotransmitter Levels | Partial restoration of hippocampal 5-HT and striatal dopamine metabolites | 30 mg/kg, p.o. | Rat model of cerebral ischemia |

Table 2: Quantitative Effects of Nefiracetam (for comparison)

| Parameter | Effect | Concentration | Model System |

| α4β2 nAChR Current | Potentiation (200-300% of control) | 1 nM (maximal) | Rat cortical neurons |

| NMDA Receptor Current | Potentiation | 10 nM (maximal) | Rat cortical neurons |

| PKCα Activity | Increased activity | 10 nM (peak) | Rat cortical or hippocampal neurons |

| ACh-induced Current (α4β2) | EC50 of 1.2 ± 0.3 µM (in the presence of 10 nM nefiracetam) | 10 nM | Rat cortical neurons |

Experimental Protocols

Cerebral Ischemia Model and Neurotransmitter Analysis

Objective: To determine the effect of nebracetam on neurotransmitter levels in a rat model of cerebral ischemia.

Methodology:

-

Animal Model: Cerebral ischemia is induced in rats via microsphere embolism. This involves the administration of microspheres into the internal carotid artery to obstruct blood flow.

-

Drug Administration: Nebracetam (e.g., 30 mg/kg) is administered orally at specific time points post-ischemia.

-

Tissue Preparation: At the end of the treatment period, animals are euthanized, and brain regions of interest (e.g., hippocampus, striatum) are dissected.

-

Neurotransmitter Analysis (HPLC):

-

Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., perchloric acid).

-

Chromatography: The homogenate is centrifuged, and the supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: The specific composition of the mobile phase varies but often consists of a buffer (e.g., phosphate (B84403) or citrate), an ion-pairing agent (e.g., sodium octyl sulfate), and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detection: Neurotransmitters and their metabolites are detected using an electrochemical detector, which provides high sensitivity.

-

Quantification: The concentrations of acetylcholine, dopamine, serotonin, and their metabolites are determined by comparing the peak areas to those of known standards.

-

Measurement of Intracellular Calcium Concentration

Objective: To measure the effect of nebracetam on NMDA-evoked increases in intracellular calcium.

Methodology:

-

Cell Culture: Primary cultures of rat cerebellar granule cells or other suitable neuronal cell types are prepared.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester group allows the dye to cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Fluorescence Measurement:

-

Cells are placed on the stage of a fluorescence microscope equipped with a ratiometric imaging system.

-

The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

The fluorescence emission is collected at a single wavelength (e.g., 510 nm).

-

-

Stimulation: A baseline fluorescence ratio is established before the addition of NMDA to stimulate calcium influx. Nebracetam is applied before or concurrently with NMDA to assess its inhibitory effect.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration.

Conclusion

Nebracetam hydrochloride exhibits a multimodal mechanism of action, primarily centered on the modulation of cholinergic and glutamatergic systems. Its role as an M1 muscarinic agonist likely contributes to its cognitive-enhancing effects by activating downstream signaling pathways involved in neuronal plasticity. Furthermore, its ability to inhibit NMDA receptor-mediated calcium influx suggests a neuroprotective potential against excitotoxicity. The comparative data from nefiracetam provides additional insights into the potential for racetam compounds to potentiate nicotinic and NMDA receptor function through intricate signaling pathways involving G-proteins and protein kinases. Further research is warranted to fully elucidate the quantitative pharmacology of nebracetam and to translate these preclinical findings into clinical applications.

References

- 1. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Nebracetam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebracetam (B40111) hydrochloride, a nootropic agent of the racetam family, has garnered interest for its potential cognitive-enhancing effects. It primarily functions as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor, playing a role in crucial signaling pathways related to memory and learning. This technical guide provides a comprehensive overview of the synthesis and purification of nebracetam hydrochloride, offering detailed experimental protocols and insights into its mechanism of action for researchers and drug development professionals.

Synthesis of this compound

The synthesis of this compound can be approached through multiple routes. Here, we detail a common and an alternative, optimized synthetic pathway for its free base, 4-(aminomethyl)-1-benzylpyrrolidin-2-one, followed by its conversion to the hydrochloride salt.

Method 1: A Six-Stage Synthetic Approach

A foundational method for the synthesis of nebracetam involves a six-stage process. While comprehensive, this method has been largely succeeded by more efficient routes.

Method 2: An Optimized Four-Stage Synthesis

An alternative and more efficient synthesis reduces the process to four stages, improving overall yield and reducing the use of hazardous reagents.[1]

Experimental Protocol (Method 2):

Stage 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

-

In a reaction vessel equipped with a Dean-Stark apparatus, dissolve itaconic acid and benzylamine (B48309) in toluene.

-

Heat the mixture to reflux and continue for 5-6 hours, collecting the water byproduct.

-

After cooling, the product, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, will precipitate and can be collected.

Stage 2: Amide Formation

-

The carboxylic acid from Stage 1 is converted to its corresponding amide. (Detailed reagents and conditions for this specific step are not extensively documented in the reviewed literature).

Stage 3: Hofmann Rearrangement

-

The amide is subjected to a Hofmann rearrangement to yield the amine. (Specific reagents and conditions for this step require further investigation).

Stage 4: Formation of 4-(aminomethyl)-1-benzylpyrrolidin-2-one

-

The intermediate from the rearrangement is reduced to form the final product, 4-(aminomethyl)-1-benzylpyrrolidin-2-one. A suggested improvement to this stage involves hydrogenation under a hydrogen pressure of 1.5 atmospheres, which has been shown to increase the yield to 86%.[1]

Table 1: Summary of Optimized Synthesis Yields

| Stage | Product | Reported Yield (%) |

| 1 | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | 93 |

| 4 (Optimized) | 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 86 |

Note: Yields for stages 2 and 3 require further empirical determination.

Purification of this compound

The final step in the preparation is the purification of the hydrochloride salt, which is crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API).

Experimental Protocol: Conversion and Purification

-

Dissolution: Dissolve the crude 4-(aminomethyl)-1-benzylpyrrolidin-2-one in a suitable organic solvent.

-

Acidification: Treat the solution with a 5% aqueous hydrochloric acid solution.[1]

-

Impurity Extraction: Extract organic impurities from the acidic aqueous solution using chloroform.[1]

-

Evaporation: Evaporate the aqueous solvent from the purified solution. A rotary evaporator is a suitable apparatus for this step.[1]

-

Crystallization/Recrystallization: The resulting solid is this compound. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed. The precise conditions for optimal crystal formation may require experimental optimization.

Table 2: Analytical Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O |

| Molecular Weight | 240.73 g/mol |

| Appearance | White to off-white crystalline solid |

Data compiled from publicly available information.

Mechanism of Action: M1 Muscarinic Receptor Signaling

Nebracetam exerts its nootropic effects primarily by acting as an agonist at the M1 muscarinic acetylcholine receptor, which is coupled to a Gq protein.[2][3] Activation of this receptor initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentrations, a key event in neuronal signaling and plasticity.

Signaling Pathway Overview:

-

Receptor Binding: Nebracetam binds to and activates the M1 muscarinic acetylcholine receptor on the neuronal cell membrane.

-

G-Protein Activation: This activation leads to the dissociation of the Gq protein alpha subunit, which is then free to activate phospholipase C (PLC).[4]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[4]

-

Downstream Effects: The elevated intracellular calcium levels, along with DAG, activate various downstream effectors, including protein kinase C (PKC), leading to a cascade of cellular responses that are thought to underlie the cognitive-enhancing effects of nebracetam.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Nebracetam Signaling Pathway

Caption: Simplified signaling pathway of nebracetam via the M1 muscarinic receptor.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound, along with its primary mechanism of action. The outlined synthetic routes offer viable pathways for its laboratory-scale preparation. Further optimization of reaction conditions and purification techniques may be necessary to achieve high purity and yield for pharmaceutical applications. The elucidation of its signaling pathway underscores its potential as a modulator of cognitive function and provides a basis for further research into its therapeutic applications.

References

Nebracetam Hydrochloride: A Technical Guide to its Chemical Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebracetam hydrochloride (also known as WEB 1881 FU hydrochloride) is a nootropic agent belonging to the racetam class of compounds, recognized for its potential as a cognitive enhancer. This technical guide provides an in-depth overview of the chemical and physical properties of this compound. It includes a summary of its known quantitative data, detailed experimental protocols for key analytical procedures, and a visualization of its proposed signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of Nebracetam and related compounds.

Chemical and Physical Properties

This compound is the hydrochloride salt form of Nebracetam. The following table summarizes its key chemical and physical properties based on available data.

| Property | Value | Reference |

| IUPAC Name | 4-(aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride | [1] |

| Synonyms | WEB 1881 FU hydrochloride | [2] |

| Molecular Formula | C₁₂H₁₇ClN₂O | [3] |

| Molecular Weight | 240.73 g/mol | [3] |

| CAS Number | 1177279-49-0 | [3] |

| Purity | Commercially available at ≥95.0% to 99.23% | [2][3] |

| Solubility | DMSO: 99-100 mg/mL (approx. 411-415 mM); sonication recommended. In Vivo Formulation: 3.3 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. | [2][3] |

| Melting Point | Data not available in the reviewed literature. | |

| pKa | Data not available in the reviewed literature. | |

| Storage | Store at 2-8°C, desiccated. For long-term storage as a powder, -20°C is recommended for up to 3 years. In solvent, store at -80°C for up to 1 year. | [2][3] |

Experimental Protocols

Detailed and validated experimental procedures are critical for the accurate characterization of pharmaceutical compounds. Below are methodologies for key experiments relevant to this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate (B84403) buffer pH 7.4) in a sealed, clear container. The excess solid should be visually apparent.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid material by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Experimental workflow for solubility determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.

Methodology:

-

System Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH if titrating the hydrochloride salt). Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, which corresponds to the half-equivalence point. The first derivative of the curve can be used to accurately identify the equivalence point. The experiment should be performed in triplicate.

References

Nebracetam Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebracetam (B40111) hydrochloride, a synthetic compound belonging to the racetam class of nootropics, emerged from research focused on enhancing cognitive function. Developed by Boehringer Ingelheim under the code WEB 1881 FU, nebracetam was investigated for its potential therapeutic effects in neurological disorders. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental findings related to nebracetam hydrochloride.

Discovery and Development History

Subsequent preclinical studies throughout the 1990s further elucidated its neuroprotective and cholinergic effects. Despite promising preclinical data, the development of nebracetam was ultimately discontinued. The specific reasons for its termination are not extensively documented in publicly accessible sources.

A small, open-label clinical study was conducted on nine patients with dementia of the Alzheimer's type. This trial investigated the clinical effects and cerebrospinal fluid (CSF) distribution of nebracetam.

Mechanism of Action

Nebracetam's primary mechanism of action is attributed to its function as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] This interaction is believed to underlie its potential cognitive-enhancing effects by modulating cholinergic neurotransmission.

Furthermore, preclinical evidence suggests a neuroprotective role for nebracetam through its interaction with NMDA receptors. Studies have shown that nebracetam can protect against NMDA receptor-mediated neurotoxicity, suggesting a potential therapeutic application in conditions involving excitotoxicity.

Preclinical Pharmacology

In Vitro Studies

M1 Muscarinic Agonist Activity

An early key experiment utilizing human leukemic T-cells (Jurkat cells) demonstrated that nebracetam induces a rise in intracellular calcium concentration ([Ca2+]i). This effect was blocked by muscarinic antagonists, confirming its agonist activity at M1 muscarinic receptors.[1]

Experimental Protocol: Determination of M1 Muscarinic Agonist Activity

-

Cell Line: Human leukemic T-cells (Jurkat cell line).

-

Methodology: Measurement of intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.

-

Procedure:

-

Jurkat cells were loaded with a calcium-sensitive fluorescent dye.

-

A baseline fluorescence was established.

-

Nebracetam was added to the cell suspension at various concentrations.

-

The change in fluorescence, indicating a rise in [Ca2+]i, was monitored over time.

-

To confirm the receptor-mediated effect, the experiment was repeated in the presence of muscarinic antagonists (e.g., atropine, pirenzepine).

-

-

Endpoint: The concentration-dependent increase in [Ca2+]i in response to nebracetam and its inhibition by specific antagonists.

Neuroprotective Effects Against NMDA-Receptor-Mediated Neurotoxicity

Experiments using rat striatal slices demonstrated that nebracetam offered protection against neuronal damage induced by L-glutamate and NMDA.

Experimental Protocol: Assessment of Neuroprotection in Rat Striatal Slices

-

Tissue Preparation: Coronal slices of the striatum were prepared from rat brains.

-

Induction of Neurotoxicity: The striatal slices were exposed to neurotoxic concentrations of L-glutamate or N-methyl-D-aspartate (NMDA).

-

Treatment: Slices were co-incubated with nebracetam at concentrations of 10⁻⁵ M and 10⁻⁴ M.

-

Assessment: The extent of neuronal damage was quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death.

-

Endpoint: Reduction in LDH release in the nebracetam-treated groups compared to the control groups exposed to the neurotoxin alone.

In Vivo Studies

Effects on Neurotransmitters in a Cerebral Ischemia Model

In a rat model of cerebral ischemia induced by microsphere embolism, delayed treatment with nebracetam was shown to partially restore hippocampal 5-HT and striatal dopamine (B1211576) metabolite levels.

Experimental Protocol: Microsphere Embolism-Induced Cerebral Ischemia in Rats

-

Animal Model: Male Wistar rats.

-

Induction of Ischemia: Microspheres were injected into the internal carotid artery to induce cerebral ischemia.

-

Treatment: Nebracetam (30 mg/kg) was administered orally twice daily, starting after the induction of ischemia.

-

Analysis: Levels of acetylcholine, dopamine, noradrenaline, 5-hydroxytryptamine (5-HT), and their metabolites in the cerebral cortex, striatum, and hippocampus were measured using high-performance liquid chromatography (HPLC) on days 3 and 7 post-operation.

-

Endpoint: Comparison of neurotransmitter and metabolite levels between nebracetam-treated and vehicle-treated ischemic rats.

Quantitative Data Summary

| Experiment | Model | Key Parameter | Result | Reference |

| Neuroprotection | Rat Striatal Slices | Nebracetam Concentration | 10⁻⁵ M and 10⁻⁴ M showed protective effects against NMDA-induced neurotoxicity. | |

| Cerebral Ischemia | Rat Model | Nebracetam Dosage | 30 mg/kg, p.o. | |

| Clinical Study | Alzheimer's Patients | Nebracetam Dosage | 800 mg/day (400 mg twice a day) for 8 weeks. | |

| Clinical Study | Alzheimer's Patients | CSF Concentration | Mean concentration of 198.7 ng/mL (19.0% of plasma concentration). |

Signaling Pathways and Experimental Workflows

Caption: Nebracetam-activated M1 muscarinic receptor signaling pathway.

Caption: Experimental workflow for assessing the neuroprotective effects of nebracetam.

Synthesis

Conclusion

This compound is a racetam nootropic that showed promise in preclinical studies due to its activity as an M1 muscarinic acetylcholine receptor agonist and its neuroprotective effects. Developed by Boehringer Ingelheim, its investigation provided valuable insights into the potential of cholinergic modulation for cognitive enhancement and neuroprotection. Despite intriguing preclinical findings and a small human trial, the development of nebracetam was discontinued. This technical guide has summarized the available scientific information on its discovery, mechanism of action, and key experimental data to serve as a comprehensive resource for the scientific community. Further research into M1 agonists continues to be an area of interest in the quest for effective treatments for neurodegenerative diseases.

References

The Pharmacological Profile of Nebracetam Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebracetam (B40111) hydrochloride, a nootropic agent from the racetam family, has been investigated for its potential cognitive-enhancing effects. This technical guide provides a comprehensive overview of the pharmacological profile of Nebracetam, summarizing its mechanism of action, pharmacokinetics, and clinical findings. The information is intended for researchers, scientists, and professionals in the field of drug development. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

Nebracetam, chemically known as (RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one, is a derivative of the prototypical nootropic drug, piracetam.[1] It has been explored for its potential therapeutic value in cognitive disorders, such as Alzheimer's disease.[2] Like other racetams, it is believed to exert its effects through various neurochemical pathways, primarily involving the cholinergic and glutamatergic systems.[3][4] This document aims to consolidate the available pharmacological data on Nebracetam hydrochloride to serve as a technical resource for the scientific community.

Mechanism of Action

The precise mechanism of action for racetams is not fully elucidated; however, research on Nebracetam points towards several key pathways.[3]

Cholinergic System Modulation

A primary proposed mechanism for Nebracetam is its activity as a muscarinic M1 acetylcholine (B1216132) receptor agonist.[1][5][6] This interaction is believed to be a key contributor to its nootropic effects, as the cholinergic system plays a crucial role in learning and memory.[7]

-

M1 Muscarinic Receptor Agonism: Studies have shown that Nebracetam can induce a rise in intracellular calcium concentration ([Ca2+]i) in human leukemic T cells (Jurkat cells), a response that is blocked by muscarinic antagonists.[5] This effect suggests an agonistic action at M1-muscarinic receptors.[5]

Glutamatergic System Interaction

Nebracetam has also been shown to interact with the glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptors.

-

NMDA Receptor-Mediated Neuroprotection: Research indicates that Nebracetam can protect against striatal dopaminergic impairment induced by L-glutamate and NMDA.[4][8] This neuroprotective action is thought to be mediated, at least in part, by an interaction with NMDA receptor-operated Ca2+ channels.[4][8]

Monoamine Uptake Inhibition

In vitro studies have investigated the effect of Nebracetam on the synaptosomal uptake of monoamine neurotransmitters.

-

Dopamine (B1211576) and Serotonin (B10506) Uptake: At high concentrations (100 µM or above), Nebracetam has been observed to significantly reduce the uptake of dopamine in the striatum and serotonin in the hippocampus.[9] However, in vivo microdialysis studies at pharmacologically effective doses did not show significant changes in extracellular dopamine or serotonin concentrations, suggesting this may not be a primary mechanism of action under normal conditions.[9]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Cell Line/Model | Reference |

| EC50 for elevating [Ca2+]i | 1.59 mM | Jurkat cells | [10][11] |

| Concentration for Dopamine Uptake Inhibition | ≥ 100 µM | Rat striatal synaptosomes | [9] |

| Concentration for Serotonin Uptake Inhibition | ≥ 100 µM | Rat hippocampal synaptosomes | [9] |

| Neuroprotective Concentration (against NMDA) | 10⁻⁴ M | Rat striatal slices | [4][8] |

| Neuroprotective Concentration (against L-glutamate) | 10⁻⁵ M | Rat striatal slices | [4][8] |

Table 1: In Vitro Pharmacological Data for Nebracetam

| Parameter | Dose | Species | Value | Reference |

| Effective Dose (Cognitive Disruption Reversal) | 10 mg/kg, p.o. | Male Wistar rats | - | [11] |

| Clinical Dose (Dementia of the Alzheimer Type) | 800 mg/day (400 mg twice a day) | Human | - | [2] |

| Mean Cerebrospinal Fluid (CSF) Concentration | 800 mg/day | Human | 198.7 ng/ml | [2] |

| CSF to Plasma Concentration Ratio | 800 mg/day | Human | 19.0% | [2] |

Table 2: In Vivo and Clinical Pharmacological Data for Nebracetam

Experimental Protocols

Intracellular Calcium ([Ca2+]i) Mobilization Assay

-

Objective: To determine the effect of Nebracetam on intracellular calcium levels as an indicator of M1-muscarinic receptor agonism.

-

Cell Line: Human leukemic T cell line (Jurkat cells).

-

Methodology:

-

Jurkat cells are cultured under standard conditions.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM).

-

A baseline fluorescence is established.

-

Nebracetam is added to the cell suspension at various concentrations.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence ratio at the appropriate excitation wavelengths.

-

To confirm the receptor-mediated effect, the experiment is repeated in the presence of muscarinic antagonists such as atropine (B194438) and pirenzepine.[5]

-

Synaptosomal Monoamine Uptake Assay

-

Objective: To assess the effect of Nebracetam on the reuptake of dopamine and serotonin in nerve terminals.

-

Preparation: Synaptosomes are isolated from the striatum and hippocampus of rats using a Percoll gradient method.

-

Methodology:

-

Isolated synaptosomes are incubated with radiolabeled dopamine or serotonin.

-

Nebracetam is added at different concentrations (e.g., 1 to 1000 µM).

-

The uptake of the radiolabeled neurotransmitter into the synaptosomes is measured over time using liquid scintillation counting.

-

A significant reduction in uptake in the presence of Nebracetam compared to a control indicates inhibition.[9]

-

In Vivo Microdialysis for Extracellular Neurotransmitter Levels

-

Objective: To measure the effect of Nebracetam on extracellular levels of dopamine and serotonin in the brain of living animals.

-

Animal Model: Rats.

-

Methodology:

-

A microdialysis probe is stereotaxically implanted into the striatum or hippocampus of an anesthetized rat.

-

The probe is perfused with artificial cerebrospinal fluid.

-

After a stabilization period, baseline dialysate samples are collected.

-

Nebracetam is administered intraperitoneally (e.g., 30 mg/kg).

-

Dialysate samples are collected at regular intervals post-administration.

-

The concentrations of dopamine and serotonin in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[9]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of Nebracetam and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathways of Nebracetam.

Caption: General experimental workflow for Nebracetam evaluation.

Conclusion

This compound is a racetam nootropic with a multi-faceted pharmacological profile. Its primary proposed mechanisms of action involve the modulation of the cholinergic system through M1 muscarinic receptor agonism and interaction with the glutamatergic system via NMDA receptors. While it has shown some effect on monoamine uptake at high concentrations in vitro, the in vivo relevance of this finding is less clear. Clinical data, although limited, suggest that Nebracetam can penetrate the cerebrospinal fluid and may have clinical utility in cognitive disorders such as Alzheimer's disease. Further research is warranted to fully elucidate its therapeutic potential and to establish a more detailed understanding of its complex mechanism of action. This guide provides a foundational summary of the current knowledge to aid future investigations.

References

- 1. Nebracetam - Wikipedia [en.wikipedia.org]

- 2. Clinical effect of WEB 1881 (nebracetam fumarate) on patients with dementia of the Alzheimer type and study of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Racetam - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nebracetam [chemeurope.com]

- 7. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of nebracetam on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Immunomart [immunomart.com]

- 11. This compound | AChR | TargetMol [targetmol.com]

Nebracetam Hydrochloride: A Technical Guide to Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebracetam (B40111) (hydrochloride salt, WEB 1881 FU) is a nootropic agent belonging to the racetam family, primarily investigated for its cognitive-enhancing properties. This technical document provides an in-depth analysis of the available scientific literature concerning the receptor binding affinity and mechanism of action of nebracetam hydrochloride. The core focus is on its interaction with the M1 muscarinic acetylcholine (B1216132) receptor and the N-methyl-D-aspartate (NMDA) receptor. While direct, quantitative binding affinity data (Ki or IC50) from radioligand displacement assays appear to be limited in publicly accessible literature, this guide synthesizes the existing functional data, outlines relevant experimental methodologies, and visualizes the key signaling pathways.

Introduction

Nebracetam is structurally characterized as (RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one. Like other racetam compounds, it has been explored for its potential to improve cognitive function, particularly in the context of neurodegenerative disorders.[1] Its mechanism of action is believed to involve the modulation of central neurotransmitter systems, with a significant emphasis on the cholinergic pathway.[1][2] This document serves as a technical resource for professionals in neuroscience and drug development, consolidating the current understanding of nebracetam's molecular interactions.

Receptor Interaction Profile

The primary molecular target identified for nebracetam is the M1 muscarinic acetylcholine receptor, where it functions as an agonist.[1][3] Additionally, nebracetam has been shown to modulate the function of NMDA receptors, suggesting a multi-faceted mechanism of action.[2][4]

Muscarinic Acetylcholine Receptors

Studies have demonstrated that nebracetam acts as an agonist at human M1-muscarinic receptors.[3] This interaction is evidenced by its ability to induce a rise in intracellular calcium concentration ([Ca2+]i) in Jurkat cells, a human T-cell line expressing M1 receptors. This effect was dose-dependently blocked by muscarinic antagonists such as atropine (B194438) and pirenzepine, confirming the involvement of the M1 receptor subtype.[3]

NMDA Receptors

Nebracetam has been observed to provide neuroprotection against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity.[4] In rat striatal slices, nebracetam at concentrations of 10 µM and 100 µM offered complete protection against dopaminergic impairment induced by NMDA.[4] This suggests an interaction with NMDA receptor-operated calcium channels, although this appears to be a modulatory or protective effect rather than a direct competitive binding at the primary agonist site.[2]

Other Potential Targets

At higher concentrations (≥100 µM), nebracetam has been shown to reduce the synaptosomal uptake of dopamine (B1211576) and serotonin (B10506) in vitro.[5] However, in vivo studies did not show significant changes in extracellular levels of these monoamines at pharmacologically relevant doses, suggesting that inhibition of monoamine transporters is unlikely to be a primary mechanism of action under normal conditions.[5]

Quantitative Data on Nebracetam Potency

| Receptor/Assay | Value Type | Value | Species/System | Source(s) |

| M1 Muscarinic Receptor | EC50 | 1.59 mM | Human Jurkat Cells ([Ca2+]i elevation) | [6] |

Table 1: Functional Potency of this compound.

Note: The EC50 value represents the concentration of nebracetam required to elicit a half-maximal response in the functional assay (intracellular calcium elevation), indicating its potency as an M1 agonist. It is a measure of functional effect, not direct binding affinity (Kd or Ki).

Signaling Pathways

M1 Muscarinic Receptor Signaling

As an M1 receptor agonist, nebracetam is proposed to activate the canonical Gq/11 signaling cascade. This pathway is fundamental to the cognitive effects of cholinergic stimulation in the cortex and hippocampus.

NMDA Receptor Modulation

Nebracetam's interaction with NMDA receptors appears to be modulatory, attenuating excessive calcium influx during excitotoxic conditions. This suggests it may act at an allosteric site or on downstream components of the NMDA receptor signaling complex, rather than competing with glutamate (B1630785) or glycine (B1666218).

Experimental Protocols

While specific protocols for nebracetam binding assays were not detailed in the reviewed literature, this section outlines standardized, representative methodologies for conducting such investigations.

M1 Muscarinic Receptor Radioligand Binding Assay (Generic Protocol)

This protocol is a representative method for determining the binding affinity (Ki) of a test compound like nebracetam at the M1 receptor.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.[7]

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.[7]

-

Protein concentration is determined using a standard method (e.g., BCA assay).[7]

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.[7]

-

To each well, add:

-

Cell membrane preparation (e.g., 10-20 µg protein).

-

A fixed concentration of a selective M1 antagonist radioligand, such as [3H]-Pirenzepine or [3H]-N-methyl-scopolamine ([3H]-NMS), typically at or below its Kd concentration.[8][9][10]

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

3. Filtration and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand.[7]

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.[7]

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive M1 antagonist (e.g., atropine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values (the concentration of nebracetam that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

Ki values are then calculated from IC50 values using the Cheng-Prusoff equation.

NMDA Receptor Binding Assay (Generic Protocol)

This protocol outlines a general method for investigating the interaction of a compound with the NMDA receptor ion channel.

1. Membrane Preparation:

-

Membranes are typically prepared from whole rat brain or specific regions like the cortex.[11][12]

-

The tissue is homogenized and centrifuged to isolate the crude membrane fraction, which is then washed and stored.[11]

2. Radioligand Binding Assay:

-

The assay commonly uses a channel blocker radioligand like [3H]-(+)-MK-801 (dizocilpine), which binds to a site within the NMDA receptor's ion channel.[11]

-

The assay buffer is prepared, often containing glutamate and glycine (or D-serine) to ensure the receptor is in an activated state, allowing the channel to open for [3H]MK-801 binding.[11]

-

The assay is set up with membranes, [3H]MK-801, and varying concentrations of the test compound (nebracetam).

-

Incubation is carried out to allow binding to reach equilibrium.

3. Detection and Analysis:

-

Similar to the M1 assay, the reaction is terminated by filtration, and the bound radioactivity is quantified.

-

Data is analyzed to determine if the test compound can inhibit [3H]MK-801 binding, which would indicate an interaction with the ion channel pore or an allosteric site that affects channel conformation.

Conclusion

This compound is a nootropic agent whose primary mechanism of action is agonism at the M1 muscarinic acetylcholine receptor. This is supported by functional data demonstrating its ability to increase intracellular calcium with an EC50 of 1.59 mM.[6] It also exhibits a neuroprotective effect related to the modulation of NMDA receptor-operated calcium channels at micromolar concentrations.[4] While direct, high-affinity binding data from competitive radioligand assays are not prominently available, the existing evidence points to a mechanism centered on enhancing cholinergic neurotransmission via the M1 receptor, which is consistent with its nootropic profile. Further studies employing the standardized protocols outlined herein would be necessary to definitively quantify the binding affinity (Ki) of nebracetam at its primary and secondary targets.

References

- 1. Nebracetam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of nebracetam on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 10. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

In Vitro Effects of Nebracetam Hydrochloride on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Nebracetam (B40111) hydrochloride and its close structural analog, Nefiracetam (B1678012), on neuronal cells. The information presented herein is a synthesis of publicly available research, intended to support further investigation and drug development efforts in the field of neuroscience.

Introduction

Nebracetam is a nootropic compound of the racetam family, investigated for its potential cognitive-enhancing properties.[1] Like other racetams, its mechanism of action is multifaceted, involving modulation of various neurotransmitter systems and intracellular signaling pathways. Much of the detailed in vitro research has been conducted on the closely related compound, Nefiracetam, which provides significant insights into the potential mechanisms of Nebracetam. This guide will delineate the observed effects, clearly distinguishing between the two compounds where necessary.

Mechanism of Action

The cognitive-enhancing effects of Nebracetam and Nefiracetam are believed to stem from their interactions with multiple key neuronal systems.

Cholinergic System Modulation

Both compounds have been shown to interact with the cholinergic system, which is crucial for learning and memory. Nebracetam is reported to be an M1 acetylcholine (B1216132) receptor agonist in rats.[1] In vitro studies on Nefiracetam have demonstrated its ability to potentiate currents through neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes.[2][3] This potentiation appears to be mediated through a Protein Kinase C (PKC) pathway, leading to increased glutamate (B1630785) release from presynaptic terminals.[3] This suggests a mechanism for enhancing synaptic transmission in key brain regions like the hippocampus.[3]

Glutamatergic System Interaction

The glutamatergic system, particularly NMDA and AMPA receptors, is fundamental to synaptic plasticity. Nebracetam has been shown to protect against NMDA receptor-mediated neurotoxicity in rat striatal slices.[4][5] It appears to achieve this by interacting with NMDA receptor-operated Ca2+ channels.[5] Nefiracetam potentiates NMDA receptor currents by interacting with the glycine-binding site.[6] Additionally, some nootropic drugs, including the racetam aniracetam, act as positive modulators of AMPA-sensitive glutamate receptors.[7]

GABAergic System Influence

Nefiracetam has been observed to modulate the GABA-A receptor-channel complex. At low concentrations, it can potentiate GABA-induced chloride currents, while at higher concentrations, it can reduce the maximal response.[8] This modulation is complex, involving potential inhibition of Gi/Go proteins and activation of the PKA system.[8]

Modulation of Ion Channels

A significant aspect of Nefiracetam's mechanism is its effect on neuronal calcium channels. It has been shown to increase L-type and N-type Ca2+ channel currents in neuronal cell lines.[9] This action is sensitive to pertussis toxin, indicating the involvement of G-proteins.[9][10] The neuroprotective effects of Nefiracetam against ischemic injury are also linked to its ability to increase Ca2+ influx, which in turn inhibits both necrosis and apoptosis.[11]

Neuroprotective Effects

In vitro studies have consistently demonstrated the neuroprotective properties of Nebracetam and Nefiracetam against various insults.

Protection against Excitotoxicity

Nebracetam provides protection against neuronal cell death induced by glutamate and veratridine (B1662332).[12] Specifically, it has been shown to completely protect against striatal dopaminergic impairment induced by L-glutamate and NMDA.[5] This protective effect is dose-dependent.[12]

Attenuation of Ischemic Damage

Nefiracetam has been shown to inhibit both necrosis and apoptosis in in vitro models of retinal ischemia.[11] This effect is mediated through its action on L-type and N-type calcium channels.[11] Histological studies also support the neuroprotective action of Nebracetam against ischemic neuronal injury in the hippocampus.[13]

Effects on Neuronal Plasticity and Neuritogenesis

Enhancement of Neurite Outgrowth

Nefiracetam has been demonstrated to enhance nerve growth factor (NGF)-induced neuritogenesis in PC-12 cells in a dose-dependent manner, with maximal effects observed at a low concentration of 0.1 µM.[14] This is associated with an increase in the polysialylation of the neural cell adhesion molecule (NCAM), a key process in memory consolidation.[14]

Influence on Neurotrophic Factors

In vivo studies have shown that Nefiracetam treatment can attenuate the decrease in brain-derived neurotrophic factor (BDNF) and synapsin I mRNA and protein levels in the hippocampus following cerebral ischemia.[15] This suggests that part of its therapeutic effect may be mediated through the enhancement of neurotrophic factor expression.[15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Nebracetam and Nefiracetam.

| Compound | Effect | Cell Type/Model | Effective Concentration | Reference |

| Nebracetam | Protection against veratridine-induced neuronal cell death | Neuronal cell cultures | 5-500 nM (dose-dependent) | [12] |

| Nebracetam | Protection against glutamate-induced neuronal cell death | Neuronal cell cultures | 250-500 nM (dose-dependent) | [12] |

| Nebracetam | Inhibition of NMDA-induced striatal dopaminergic impairment | Rat striatal slices | 10 µM - 100 µM | [5] |

| Nefiracetam | Potentiation of α4β2-type nicotinic acetylcholine receptor currents | Rat cortical neurons | 1 nM | [2] |

| Nefiracetam | Increase in L-type Ca2+ channel currents | NG108-15 cells | 1 µM (twofold increase) | [9] |

| Nefiracetam | Enhancement of NGF-induced neuritogenesis | PC-12 cells | 0.1 µM (maximal effect) | [14] |

| Nefiracetam | Potentiation of NMDA-evoked currents | Rat cortical neurons | 1 nM (minimum), 10 nM (maximum) | [6] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on Nebracetam and Nefiracetam.

Cell Viability Assay (MTT Assay)

-

Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in 96-well plates at a density of 1.5 x 10^4 cells/well and culture for 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of Nebracetam hydrochloride (e.g., 1 nM to 100 µM) for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

-

Induction of Toxicity (for neuroprotection studies): After pre-incubation with Nebracetam, expose the cells to a neurotoxic agent (e.g., glutamate at 1 mM or veratridine at 10 µM) for an appropriate duration.

-

MTT Incubation: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

-

Formazan (B1609692) Solubilization: Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[16]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[16] Cell viability is expressed as a percentage of the control.

Neurite Outgrowth Assay

-

Cell Plating: Plate PC-12 cells or iPSC-derived neurons on poly-D-lysine coated plates at a low density (e.g., 2000 cells/well in a 384-well plate).[17]

-

Differentiation Induction: Induce differentiation with a low-serum medium containing Nerve Growth Factor (NGF) at 50 ng/mL.[18]

-

Compound Treatment: Treat the cells with different concentrations of this compound.

-

Image Acquisition: After a suitable incubation period (e.g., 48-72 hours), fix the cells and acquire images using a high-content imaging system.

-

Image Analysis: Quantify neurite length, number of branches, and other morphological parameters using automated image analysis software.

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Use primary cultured neurons (e.g., rat cortical neurons) or a suitable neuronal cell line (e.g., NG108-15).

-

Recording Setup: Place the culture dish on the stage of an inverted microscope equipped with manipulators for patch-clamp recording.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Current Recording: Record ion channel currents (e.g., Ca2+ currents or neurotransmitter-gated currents) in response to voltage steps or agonist application.

-

Drug Application: Apply this compound to the bath solution at various concentrations and record the changes in current amplitude and kinetics.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Nebracetam - Wikipedia [en.wikipedia.org]

- 2. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-dementia drug nefiracetam facilitates hippocampal synaptic transmission by functionally targeting presynaptic nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the nootropic drug nefiracetam on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cognition-enhancer nefiracetam inhibits both necrosis and apoptosis in retinal ischemic models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nefiracetam attenuates post-ischemic nonconvulsive seizures in rats and protects neuronal cell death induced by veratridine and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of nefiracetam on NGF-induced neuritogenesis and neural cell adhesion molecule polysialic acid expression: in vivo and in vitro comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of nefiracetam on the levels of brain-derived neurotrophic factor and synapsin I mRNA and protein in the hippocampus of microsphere-embolized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]

Nebracetam Hydrochloride: A Technical Whitepaper on its Role as an M1 Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebracetam (B40111) hydrochloride, a member of the racetam family of nootropic compounds, has been identified as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor. This technical guide provides a comprehensive overview of the current understanding of nebracetam's mechanism of action, focusing on its interaction with the M1 receptor. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and development efforts in the field of cholinergic neuromodulation.

Introduction

Nebracetam (WEB 1881 FU) is a pyrrolidinone derivative investigated for its nootropic properties.[1] Early research into its mechanism of action has pointed towards its activity as an agonist at the M1 muscarinic acetylcholine receptor.[2] M1 receptors are predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, and play a crucial role in cognitive functions such as learning and memory. The activation of these Gq-coupled receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium and subsequent cellular responses. This whitepaper will delve into the technical details of nebracetam's action as an M1 receptor agonist, presenting the available preclinical data and outlining the methodologies used for its characterization.

Mechanism of Action: M1 Acetylcholine Receptor Signaling

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular events that are fundamental to neuronal excitability and synaptic plasticity.

Preclinical Data

The primary evidence for nebracetam's M1 agonist activity comes from in vitro functional assays measuring the mobilization of intracellular calcium. To date, there is a notable absence of publicly available data on the binding affinity of nebracetam to the M1 receptor.

Quantitative Data

The following table summarizes the available quantitative data for nebracetam hydrochloride.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 1.59 mM | Jurkat | Intracellular Calcium Mobilization | [3][4] |

| Binding Affinity (Ki/Kd) | Not Reported | - | - | - |

Qualitative Data

A key study by Kitamura et al. (1991) demonstrated that nebracetam induces a rise in intracellular Ca2+ concentration in Jurkat cells, a human leukemic T-cell line known to express M1 muscarinic receptors.[2] This effect was observed in both the presence and absence of extracellular calcium, suggesting that the calcium is released from intracellular stores.[2] Furthermore, the nebracetam-induced calcium rise was blocked by muscarinic antagonists with a potency order of atropine (B194438) > pirenzepine (B46924) > AF-DX 116, which is consistent with the pharmacological profile of an M1 receptor-mediated event.[2]

Experimental Protocols

Detailed methodologies for the key experiments that have been cited in the characterization of nebracetam, as well as general protocols for standard M1 agonist characterization, are provided below.

Intracellular Calcium Mobilization Assay

This protocol is based on the methodology described by Kitamura et al. (1991) for assessing the effect of nebracetam on intracellular calcium levels.[2]

Objective: To measure the ability of nebracetam to induce an increase in intracellular calcium concentration ([Ca2+]i) via the M1 receptor.

Materials:

-

Jurkat cells

-

RPMI 1640 medium

-

Fetal calf serum (FCS)

-

Fura-2/AM (acetoxymethyl ester)

-

HEPES buffer

-

EGTA

-

This compound

-

Muscarinic antagonists (atropine, pirenzepine, AF-DX 116)

-

Spectrofluorometer

Procedure:

-

Cell Culture: Jurkat cells are cultured in RPMI 1640 medium supplemented with 10% FCS.

-

Fura-2 Loading: Cells are harvested, washed, and resuspended in a HEPES-buffered saline solution. The cells are then incubated with the fluorescent calcium indicator Fura-2/AM.

-

Measurement of [Ca2+]i: The Fura-2 loaded cells are placed in a cuvette in a spectrofluorometer. Fluorescence is monitored at an emission wavelength of 505 nm with excitation wavelengths alternating between 340 nm and 380 nm. The ratio of fluorescence intensities at these two excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Agonist and Antagonist Addition: A baseline [Ca2+]i is established before the addition of nebracetam. For antagonist studies, cells are pre-incubated with the antagonist for a specified period before the addition of nebracetam.

-

Data Analysis: The change in [Ca2+]i following the addition of nebracetam is recorded. For dose-response curves, various concentrations of nebracetam are tested to calculate the EC50 value.

Radioligand Binding Assay (General Protocol)

While no specific binding affinity data for nebracetam has been reported, the following is a general protocol for determining the binding affinity of a compound for the M1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of nebracetam for the M1 receptor.

Materials:

-

Cell membranes expressing the human M1 receptor

-

Radioligand (e.g., [3H]-N-methylscopolamine or [3H]-pirenzepine)

-

This compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Membranes from cells overexpressing the M1 receptor are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of nebracetam in an assay buffer.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are then washed to remove non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of bound radioactivity is determined using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of nebracetam. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay (General Protocol)

Although no specific data exists for nebracetam, this general protocol describes how its effect on the M1 receptor-mediated phosphoinositide turnover could be assessed.

Objective: To measure the accumulation of inositol phosphates (IPs) in response to nebracetam stimulation.

Materials:

-

Cells expressing the M1 receptor

-

[3H]-myo-inositol

-

Cell culture medium

-

Lithium chloride (LiCl)

-

This compound

-

Perchloric acid

-

Dowex anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: Cells are incubated with [3H]-myo-inositol for an extended period to allow for its incorporation into membrane phosphoinositides.

-

Stimulation: The cells are pre-incubated with LiCl (to inhibit inositol monophosphatase and allow for the accumulation of IPs) and then stimulated with various concentrations of nebracetam.

-

Extraction: The reaction is terminated by the addition of perchloric acid. The cell lysates are then neutralized.

-

Separation of IPs: The aqueous phase containing the IPs is separated by anion-exchange chromatography using a Dowex resin.

-

Quantification: The amount of [3H]-inositol phosphates is quantified by scintillation counting.

-

Data Analysis: The concentration-response data is used to determine the EC50 of nebracetam for IP accumulation.

Conclusion

This compound is characterized in the scientific literature as an M1 muscarinic acetylcholine receptor agonist, with its primary mechanism of action supported by its ability to induce intracellular calcium mobilization in a manner consistent with M1 receptor activation.[2] The available quantitative data is limited to an EC50 value for this effect.[3][4] A significant gap in the current knowledge is the absence of published data on its binding affinity for the M1 receptor and direct measurement of its effect on phosphoinositide turnover. Further research is warranted to fully elucidate the pharmacological profile of nebracetam and to explore its therapeutic potential as a selective M1 agonist. The experimental protocols outlined in this whitepaper provide a framework for such future investigations.

References

- 1. Effect of nebracetam on the disruption of spatial cognition in rats. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Architecture of Nebracetam's Cognitive-Enhancing Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebracetam (B40111), a pyrrolidinone-based nootropic agent, has demonstrated significant potential in preclinical models for enhancing cognitive function and affording neuroprotection. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms that underpin the cognitive-enhancing properties of Nebracetam and its structural analog, Nefiracetam (B1678012). The primary modes of action converge on the modulation of key neurotransmitter systems, including the cholinergic and glutamatergic pathways, and the activation of intricate intracellular signaling cascades. This document summarizes the available quantitative data, delineates detailed experimental protocols from seminal studies, and presents visual representations of the key signaling pathways to facilitate a comprehensive understanding of Nebracetam's pharmacological profile.

Introduction

The racetam class of drugs has long been investigated for its nootropic and neuroprotective effects. Nebracetam (WEB 1881FU) has emerged as a compound of interest due to its purported actions on critical neural circuits associated with learning and memory. This guide synthesizes the current understanding of its cellular mechanisms, with a comparative analysis of the closely related compound Nefiracetam, for which a more extensive body of mechanistic research is available. The central hypothesis is that Nebracetam exerts its cognitive-enhancing effects through a multi-target mechanism, primarily involving the potentiation of cholinergic and glutamatergic neurotransmission via receptor modulation and the engagement of downstream signaling pathways.

Modulation of Cholinergic Neurotransmission

A primary mechanism of action for Nebracetam is its positive modulation of the cholinergic system. Evidence suggests that Nebracetam acts as an agonist at M1 muscarinic acetylcholine (B1216132) receptors.[1][2][3] This interaction is believed to be a key contributor to its pro-cognitive effects, as the M1 receptor plays a crucial role in learning and memory processes in the hippocampus and cortex.

The related compound, Nefiracetam, has been shown to potently potentiate α4β2 nicotinic acetylcholine receptor (nAChR) currents at nanomolar concentrations.[4] This potentiation is linked to the activation of Gs-proteins.[4] Furthermore, Nefiracetam's enhancement of nAChR activity is mediated through a Protein Kinase C (PKC) pathway, leading to increased presynaptic glutamate (B1630785) release.[5][6] This dual effect on both muscarinic and nicotinic pathways highlights a sophisticated mechanism for enhancing cholinergic tone and downstream glutamatergic signaling.

Quantitative Data on Cholinergic Modulation

| Compound | Receptor Target | Effect | Concentration/Dose | Species/System | Reference |

| Nebracetam | M1 Muscarinic Acetylcholine Receptor | Agonist | - | Rat, Human (in vitro) | [1][3] |

| Nefiracetam | α4β2 Nicotinic Acetylcholine Receptor | Potentiation | 1 nM | Rat Cortical Neurons | [4] |

| Nefiracetam | GABAA Receptor | High-affinity binding (presumed agonist) | IC50 = 8.5 nM | - | [7] |

Potentiation of Glutamatergic Neurotransmission

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a critical substrate for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[8][9] Nebracetam demonstrates neuroprotective effects by interacting with NMDA receptor-operated Ca2+ channels, thereby preventing excitotoxicity.[10][11]

Nefiracetam has been shown to potentiate NMDA receptor currents, with a maximum potentiation of 170% of control at a concentration of 10 nM.[12] This potentiation is achieved through an interaction with the glycine-binding site of the NMDA receptor and is dependent on the activation of Protein Kinase C (PKC).[12][13] Additionally, Nefiracetam reduces the voltage-dependent magnesium block of the NMDA receptor, further enhancing its activity.[13]

Quantitative Data on Glutamatergic Modulation

| Compound | Receptor Target | Effect | Concentration | Species/System | Reference |

| Nebracetam | NMDA Receptor-Operated Ca2+ Channels | Neuroprotection | 10-100 µM | Rat Striatal Slices | [10][11] |

| Nefiracetam | NMDA Receptor | Potentiation (170% of control) | 10 nM | Rat Cortical Neurons | [12] |

Intracellular Signaling Pathways

The cognitive-enhancing effects of Nebracetam and Nefiracetam are not solely due to direct receptor interactions but are intricately linked to the modulation of downstream intracellular signaling cascades. Key pathways implicated include those involving Protein Kinase C (PKC), Protein Kinase A (PKA), and G-proteins.

Nefiracetam's potentiation of both nAChRs and NMDA receptors is dependent on PKC activation.[5][6][13] The modulation of neuronal Ca2+ channels by Nefiracetam is mediated by pertussis toxin-sensitive G-proteins (Gi/Go).[14][15] Furthermore, Nefiracetam has been shown to modulate acetylcholine receptor currents through two distinct pathways: a short-term depression via a PKA-dependent pathway and a long-term enhancement through a PKC-dependent pathway.[16]

Signaling Pathway Diagrams

References